![molecular formula C13H13NO3 B6367647 5-(3,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1258611-65-2](/img/structure/B6367647.png)
5-(3,4-Dimethoxyphenyl)-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% (5-(3,4-DMHP)-3-HOP) is a synthetic compound that has been used in various scientific research applications, including in laboratory experiments. It is a hydrophobic compound with a molecular weight of 253.3 g/mol and a melting point of 97-99°C. It is a colorless, odorless, and water-soluble solid. 5-(3,4-DMHP)-3-HOP has been used as an intermediate in the synthesis of various compounds, including drugs, and as a reagent in biochemical and physiological research.
Scientific Research Applications
5-(3,4-DMHP)-3-HOP has been used in various scientific research applications, including as an intermediate in the synthesis of drugs and as a reagent in biochemical and physiological research. It has also been used as a starting material for the synthesis of a variety of compounds, including benzodiazepines and other drugs. Additionally, 5-(3,4-DMHP)-3-HOP has been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and other organic compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-DMHP)-3-HOP is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 5-(3,4-DMHP)-3-HOP has been shown to interact with proteins and other molecules, suggesting that it may act as an allosteric modulator of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-DMHP)-3-HOP are not well understood. However, the compound has been shown to inhibit the activity of several enzymes involved in drug metabolism, suggesting that it may have an effect on drug metabolism. Additionally, 5-(3,4-DMHP)-3-HOP has been shown to interact with proteins and other molecules, suggesting that it may have an effect on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
5-(3,4-DMHP)-3-HOP has several advantages for use in laboratory experiments. It is a stable compound with a high purity level, making it suitable for use in a variety of applications. Additionally, it is a colorless, odorless, and water-soluble solid, making it easy to handle and store. Additionally, the condensation reaction used to synthesize 5-(3,4-DMHP)-3-HOP is simple and can be carried out in a single step, making it a convenient reagent for use in laboratory experiments.
However, there are some limitations to the use of 5-(3,4-DMHP)-3-HOP in laboratory experiments. The exact mechanism of action of the compound is not well understood, making it difficult to predict its effects on biochemical and physiological processes. Additionally, the compound has not been extensively studied, making it difficult to determine its potential toxicity or any other adverse effects.
Future Directions
Given the potential applications of 5-(3,4-DMHP)-3-HOP, there are several potential future directions for research. One potential direction is to further investigate the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine the potential toxicity and other adverse effects of the compound. Additionally, further research could be conducted to investigate the potential applications of 5-(3,4-DMHP)-3-HOP in drug synthesis and other areas. Finally, further research could be conducted to investigate the potential uses of 5-(3,4-DMHP)-3-HOP in laboratory experiments and other applications.
Synthesis Methods
5-(3,4-DMHP)-3-HOP can be synthesized using a variety of methods. One such method is the condensation reaction of 3-hydroxy-4-methoxybenzaldehyde and pyridine, which yields 5-(3,4-DMHP)-3-HOP as the main product. This method is simple and can be carried out in a single step. The reaction is conducted at room temperature in an inert atmosphere and requires no special equipment or reagents.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-4-3-9(6-13(12)17-2)10-5-11(15)8-14-7-10/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMHNYFWNGCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682954 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
CAS RN |
1258611-65-2 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.